molecular formula C8H11NO4 B12359962 4-morpholin-4-yl-4-oxobut-2-enoic acid

4-morpholin-4-yl-4-oxobut-2-enoic acid

Cat. No.: B12359962
M. Wt: 185.18 g/mol
InChI Key: FCTFTKXWJQFGLI-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . It is characterized by the presence of a morpholine ring and an oxobutenoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-4-oxobut-2-enoic acid typically involves the reaction of morpholine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholin-4-yl-4-oxobut-2-enoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The morpholine ring and oxobutenoic acid moiety play a crucial role in its binding to the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the morpholine ring and oxobutenoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-morpholin-4-yl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFTKXWJQFGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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